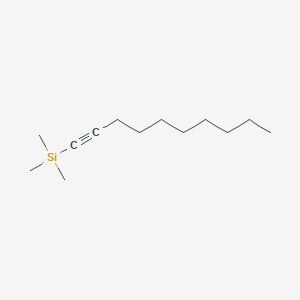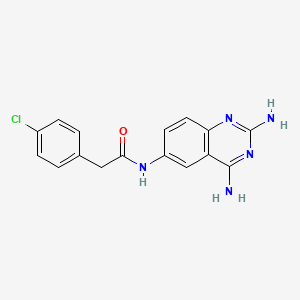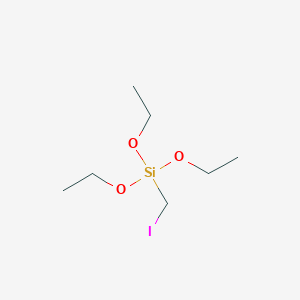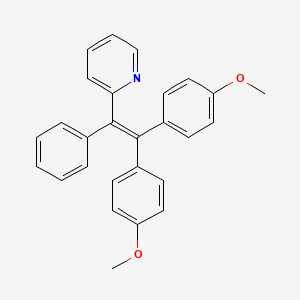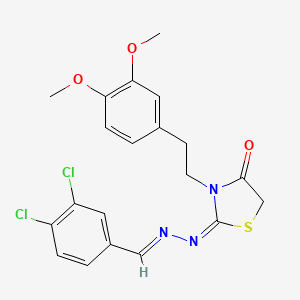
Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety substituted with two chlorine atoms at the 3 and 4 positions, a thiazolidinylidene ring, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone typically involves multiple steps:
Formation of the Thiazolidinylidene Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinylidene ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a halogenated precursor.
Hydrazone Formation: The final step involves the condensation of the thiazolidinylidene intermediate with 3,4-dichlorobenzaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinylidene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
53068-38-5 |
|---|---|
分子式 |
C20H19Cl2N3O3S |
分子量 |
452.4 g/mol |
IUPAC 名称 |
(2E)-2-[(E)-(3,4-dichlorophenyl)methylidenehydrazinylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19Cl2N3O3S/c1-27-17-6-4-13(10-18(17)28-2)7-8-25-19(26)12-29-20(25)24-23-11-14-3-5-15(21)16(22)9-14/h3-6,9-11H,7-8,12H2,1-2H3/b23-11+,24-20+ |
InChI 键 |
CDUOCGTZWJFOSH-WQHUAUFRSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CCN\2C(=O)CS/C2=N/N=C/C3=CC(=C(C=C3)Cl)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
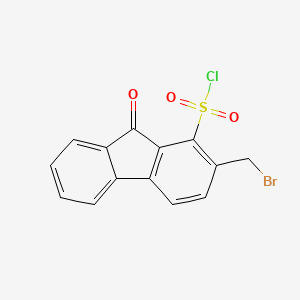
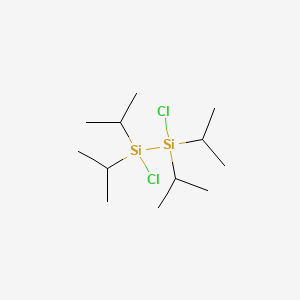

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
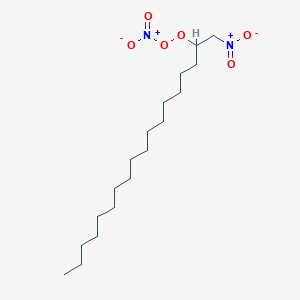
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)

